N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 848930-24-5
VCID: VC15209307
InChI: InChI=1S/C19H31NO2S/c1-15(2)7-8-19(10-12-22-18(3,4)14-19)9-11-20-17(21)16-6-5-13-23-16/h5-6,13,15H,7-12,14H2,1-4H3,(H,20,21)
SMILES:
Molecular Formula: C19H31NO2S
Molecular Weight: 337.5 g/mol

N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide

CAS No.: 848930-24-5

Cat. No.: VC15209307

Molecular Formula: C19H31NO2S

Molecular Weight: 337.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide - 848930-24-5

Specification

CAS No. 848930-24-5
Molecular Formula C19H31NO2S
Molecular Weight 337.5 g/mol
IUPAC Name N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C19H31NO2S/c1-15(2)7-8-19(10-12-22-18(3,4)14-19)9-11-20-17(21)16-6-5-13-23-16/h5-6,13,15H,7-12,14H2,1-4H3,(H,20,21)
Standard InChI Key XYFWWPIWCWSQJD-UHFFFAOYSA-N
Canonical SMILES CC(C)CCC1(CCOC(C1)(C)C)CCNC(=O)C2=CC=CS2

Introduction

Chemical Identity and Structural Characteristics

N-[2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide (CAS 848930-24-5) is a synthetic organic compound characterized by its hybrid structure. It features a thiophene ring connected to a carboxamide group, an oxane (tetrahydropyran) ring substituted with 2,2-dimethyl and 3-methylbutyl groups, and an ethyl linker bridging these moieties.

Key Structural Features

ComponentDescription
Thiophene-2-carboxamideAromatic five-membered ring with sulfur, conjugated to a carboxamide group.
Oxane CoreTetrahydropyran ring with 2,2-dimethyl substituents and a 3-methylbutyl side chain.
Ethyl LinkerFlexible two-carbon chain connecting the thiophene and oxane moieties.

The molecular formula is C₁₉H₃₁NO₂S, with a molecular weight of 337.5 g/mol .

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step reactions, though detailed protocols remain proprietary. Key steps likely include:

  • Oxane Ring Formation: Construction of the tetrahydropyran core with 2,2-dimethyl and 3-methylbutyl substituents.

  • Carboxamide Coupling: Attachment of the thiophene-2-carboxamide group to the ethyl linker.

  • Functional Group Modifications: Optimization of reaction conditions (e.g., temperature, catalysts, solvents) to ensure regioselectivity and yield .

Challenges in Synthesis

  • Steric hindrance from the 2,2-dimethyl oxane substituents may complicate coupling reactions.

  • Control of the ethyl linker’s conformation to ensure proper connectivity between the thiophene and oxane moieties.

ApplicationRationale
Protease InhibitionThe oxane ring may mimic transition-state intermediates in protease-catalyzed reactions.
NeuropharmacologyThiophene carboxamides are explored in nicotinic receptor modulation (e.g., α7 nAChR agonists) .
Antimicrobial AgentsSimilar thiophene-carboxamides exhibit antibacterial activity .

Materials Science

  • Solubility Enhancers: The 3-methylbutyl group may improve lipid solubility for drug-delivery systems.

  • Polymer Intermediates: The carboxamide group could serve as a reactive site for polymer crosslinking.

Comparison with Structurally Related Compounds

The following table contrasts N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide with analogs:

Compound (CAS)Molecular FormulaKey Structural DifferencesPotential Applications
N-[2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide (848930-24-5)C₁₉H₃₁NO₂S3-Methylbutyl oxane substituent, thiophene carboxamideProtease inhibition, CNS modulation
4-Methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide (2097863-13-1) C₁₆H₁₉NO₂S₂Methyl group on thiophene, no 3-methylbutyl chainAnticancer research, kinase inhibitors
N-(2-(2-Methylindol-3-yl)ethyl)-2-thienylcarboxamide (442632-72-6) C₁₆H₁₆N₂OSIndole moiety replaces oxane ringGPCR modulation, antidepressants
1,3-Dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide (2097912-52-0)C₁₆H₂₁N₃O₂SPyrazole core instead of thiopheneAntibacterial agents, kinase inhibitors

Mechanistic Hypotheses and Research Gaps

Pharmacodynamic Considerations

  • Target Binding: The carboxamide group may act as a hydrogen bond acceptor, interacting with enzymes or receptors.

  • Metabolic Stability: The oxane ring’s steric bulk could reduce hepatic oxidation, enhancing bioavailability.

Unresolved Questions

  • Selectivity: Does the 3-methylbutyl group confer specificity to particular targets (e.g., proteases vs. kinases)?

  • Toxicity: No safety data exist; potential off-target effects (e.g., 5HT₃ receptor interaction) warrant investigation .

  • In Vivo Efficacy: Preclinical studies are needed to assess pharmacokinetics (e.g., CNS penetration, half-life).

Future Research Directions

  • High-Throughput Screening: Test against libraries of kinases, proteases, and GPCRs to identify primary targets.

  • Structure-Activity Relationship (SAR) Studies: Modify the oxane substituents (e.g., replace 3-methylbutyl with isopropyl) to optimize activity.

  • Computational Modeling: Dock the compound into α7 nAChR or protease active sites to predict binding modes .

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